molecular formula Al B147820 Aluminum CAS No. 7429-90-5

Aluminum

Cat. No. B147820
CAS RN: 7429-90-5
M. Wt: 26.981538 g/mol
InChI Key: XAGFODPZIPBFFR-UHFFFAOYSA-N
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Patent
US04447364

Procedure details

combining the aluminum chloride solution with an aqueous solution of citric acid containing up to about 50% (w/w) citric acid while providing vigorous agitation to form a solution of aluminum citrate containing from 1 to about 3 weight % aluminum and having a mole ratio of aluminum ion to citric acid molecule of from about 1.5:1 to about 2:1; and
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3:2].[Cl-].[Cl-].[C:5]([OH:17])(=[O:16])[CH2:6][C:7]([CH2:12][C:13]([OH:15])=[O:14])([C:9]([OH:11])=[O:10])[OH:8]>>[C:5]([O-:17])(=[O:16])[CH2:6][C:7]([CH2:12][C:13]([O-:15])=[O:14])([C:9]([O-:11])=[O:10])[OH:8].[Al+3:2].[Al:2] |f:0.1.2.3,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
while providing vigorous agitation

Outcomes

Product
Name
Type
product
Smiles
C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].[Al+3]
Name
Type
product
Smiles
[Al]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04447364

Procedure details

combining the aluminum chloride solution with an aqueous solution of citric acid containing up to about 50% (w/w) citric acid while providing vigorous agitation to form a solution of aluminum citrate containing from 1 to about 3 weight % aluminum and having a mole ratio of aluminum ion to citric acid molecule of from about 1.5:1 to about 2:1; and
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3:2].[Cl-].[Cl-].[C:5]([OH:17])(=[O:16])[CH2:6][C:7]([CH2:12][C:13]([OH:15])=[O:14])([C:9]([OH:11])=[O:10])[OH:8]>>[C:5]([O-:17])(=[O:16])[CH2:6][C:7]([CH2:12][C:13]([O-:15])=[O:14])([C:9]([O-:11])=[O:10])[OH:8].[Al+3:2].[Al:2] |f:0.1.2.3,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
while providing vigorous agitation

Outcomes

Product
Name
Type
product
Smiles
C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].[Al+3]
Name
Type
product
Smiles
[Al]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.